molecular formula C9H17NO3 B14495260 2,5-Diethoxypyrrolidine-1-carbaldehyde CAS No. 63050-26-0

2,5-Diethoxypyrrolidine-1-carbaldehyde

Cat. No.: B14495260
CAS No.: 63050-26-0
M. Wt: 187.24 g/mol
InChI Key: DXJALYKKOISHBK-UHFFFAOYSA-N
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Description

2,5-Diethoxypyrrolidine-1-carbaldehyde is an organic compound with the molecular formula C9H17NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diethoxypyrrolidine-1-carbaldehyde typically involves the reaction of pyrrolidine with ethyl formate under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then further reacted with ethyl iodide to yield the final product. The reaction conditions often include the use of a base such as sodium hydride to facilitate the formation of the intermediate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 2,5-Diethoxypyrrolidine-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium ethoxide in ethanol.

Major Products:

    Oxidation: 2,5-Diethoxypyrrolidine-1-carboxylic acid.

    Reduction: 2,5-Diethoxypyrrolidine-1-methanol.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

2,5-Diethoxypyrrolidine-1-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications.

Mechanism of Action

The mechanism of action of 2,5-Diethoxypyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

    2,5-Dimethoxypyrrolidine-1-carbaldehyde: Similar structure but with methoxy groups instead of ethoxy groups.

    Pyrrolidine-2-carbaldehyde: Lacks the ethoxy groups and has different reactivity.

Uniqueness: 2,5-Diethoxypyrrolidine-1-carbaldehyde is unique due to the presence of ethoxy groups, which influence its chemical reactivity and biological activity. The ethoxy groups can enhance the compound’s solubility and stability, making it a valuable intermediate in various synthetic applications.

Properties

CAS No.

63050-26-0

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

2,5-diethoxypyrrolidine-1-carbaldehyde

InChI

InChI=1S/C9H17NO3/c1-3-12-8-5-6-9(13-4-2)10(8)7-11/h7-9H,3-6H2,1-2H3

InChI Key

DXJALYKKOISHBK-UHFFFAOYSA-N

Canonical SMILES

CCOC1CCC(N1C=O)OCC

Origin of Product

United States

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